(4-((3,4-Dimethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions used, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This might include its reactivity, the products it forms, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle related to the compound . The researchers synthesized the compound, which showed antiproliferative activity, and characterized its structure using various techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound crystallized in the monoclinic crystal system, and its molecular structure is stabilized by both inter and intra-molecular hydrogen bonds.
Biological Evaluation and Metabolite Identification
- Another relevant study by Umehara et al. (2009) identified the human metabolites of a similar compound, YM758, which is an inhibitor of the If current channel in the heart. They analyzed the metabolites in human urine, plasma, and feces after oral administration of YM758. The study also investigated the renal and hepatic uptake transporters for these metabolites, providing insight into the metabolic pathways and excretion mechanisms.
Antioxidant Studies
- Research by Al-azawi (2016) on quinazolin derivatives, which are structurally related to the compound, revealed their potential as antioxidants. The synthesized compounds showed excellent scavenging capacity against radicals, suggesting their use as antioxidant agents.
Pharmacokinetics and Drug Development
- In the field of drug development, a study by Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline class as inhibitors of Mycobacterium tuberculosis growth. They systematically examined the structure-activity relationships and found that certain structural components are key determinants of activity. This research contributes to tuberculosis drug discovery.
Mechanism of Action
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-30-21-9-6-16(12-22(21)31-2)14-27-23-18-13-17(25)7-8-20(18)26-15-19(23)24(29)28-10-4-3-5-11-28/h6-9,12-13,15H,3-5,10-11,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTNXUKITRQCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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